REACTION_CXSMILES
|
C[CH:2]([OH:4])[CH3:3].[CH:5]1([C:8]2[N:17]=[CH:16][C:15]3[C:10](=[CH:11][CH:12]=C(C#N)[CH:14]=3)[N:9]=2)[CH2:7][CH2:6]1.[OH-:20].[K+].Cl>O>[CH:5]1([C:8]2[N:17]=[CH:16][C:15]3[C:10](=[CH:11][CH:12]=[C:3]([C:2]([OH:4])=[O:20])[CH:14]=3)[N:9]=2)[CH2:7][CH2:6]1 |f:2.3|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC2=CC=C(C=C2C=N1)C#N
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under refluxing overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC2=CC=C(C=C2C=N1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |